molecular formula C11H17Cl2NS B13787064 2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride CAS No. 63918-03-6

2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride

Cat. No.: B13787064
CAS No.: 63918-03-6
M. Wt: 266.2 g/mol
InChI Key: XNGOWNGMNKDJRX-UHFFFAOYSA-N
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Description

2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. This compound is known for its unique chemical structure, which allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride typically involves the reaction of 2-methylphenylthiol with beta-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial production methods for this compound may involve large-scale batch or continuous processes, where the reactants are mixed in precise stoichiometric ratios and subjected to optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography or distillation, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups. This reaction is typically facilitated by the presence of a base.

    Condensation: The compound can participate in condensation reactions with carbonyl compounds, leading to the formation of imines or enamines.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of substituted amines, thiols, and other functionalized derivatives.

Scientific Research Applications

2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms, particularly those involving sulfur-containing compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chloroethylamine and thioether functional groups, which can undergo nucleophilic substitution and oxidation-reduction reactions. These reactions enable the compound to modify biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects.

Comparison with Similar Compounds

2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride can be compared with other similar compounds, such as:

    2-Chloroethylamine hydrochloride: A simpler analogue that lacks the methylphenylthio group, making it less versatile in certain synthetic applications.

    2-Bromoethylamine hydrobromide: Similar in structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.

    Bis(2-chloroethyl)amine hydrochloride: Contains two chloroethyl groups, making it more reactive and suitable for different types of chemical modifications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic and research applications.

Properties

CAS No.

63918-03-6

Molecular Formula

C11H17Cl2NS

Molecular Weight

266.2 g/mol

IUPAC Name

2-chloroethyl-[2-(2-methylphenyl)sulfanylethyl]azanium;chloride

InChI

InChI=1S/C11H16ClNS.ClH/c1-10-4-2-3-5-11(10)14-9-8-13-7-6-12;/h2-5,13H,6-9H2,1H3;1H

InChI Key

XNGOWNGMNKDJRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SCC[NH2+]CCCl.[Cl-]

Origin of Product

United States

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